molecular formula C19H13ClN6O4 B2613590 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895016-68-9

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2613590
CAS No.: 895016-68-9
M. Wt: 424.8
InChI Key: SPAMRVXTBAOYAO-UHFFFAOYSA-N
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Description

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3-chlorophenyl group and an N-(3-nitrophenyl)acetamide side chain. This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, as evidenced by patented derivatives (e.g., ) .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O4/c20-12-3-1-5-14(7-12)25-18-16(9-22-25)19(28)24(11-21-18)10-17(27)23-13-4-2-6-15(8-13)26(29)30/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAMRVXTBAOYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under reflux conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Reduction: Conversion of the nitro group to an amine, leading to the formation of amino derivatives.

    Substitution: Replacement of the chlorine atom with various nucleophiles, resulting in substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide has potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes or receptors could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and potential biological activity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide likely involves the inhibition of specific enzymes or receptors. The chlorophenyl and nitrophenyl groups can interact with the active sites of enzymes, blocking their activity. This compound may also interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (EWGs) like nitro (-NO2) and trifluoromethyl (-CF3) correlate with reduced MPs compared to halogenated derivatives (e.g., 4h vs. 4g: 231–233°C vs. 221–223°C) . This may reflect decreased crystallinity due to steric hindrance.
  • The high MP (302–304°C) in likely stems from extended conjugation (chromenone moiety) and rigid fluorinated substituents .
  • Chlorine vs.

Structural and Functional Insights

  • 3-Nitrophenyl vs.
  • Chlorophenyl vs. fluorophenyl : Chlorine’s higher lipophilicity (LogP: 2.84 vs. 1.46 for fluorine) could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, kinase inhibition potential, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl and nitrophenyl substituent. This unique combination of functional groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity . For instance, a study demonstrated that derivatives from this scaffold could effectively inhibit cell proliferation across various cancer cell lines by targeting critical signaling pathways involved in tumor growth.

Table 1: Summary of Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2aMDA-MB-46810.5CDK inhibition
2bT47D12.0EGFR inhibition
2cA549 (Lung)15.7Apoptosis induction via caspase activation

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, including Aurora kinase , FLT3 , and JAK2 . These kinases play crucial roles in cell signaling and proliferation, making them important targets in cancer therapy.

Case Study: Kinase Inhibition
A recent study evaluated the inhibitory effects of this compound on Aurora kinase activity. The results indicated a significant reduction in kinase activity at concentrations as low as 5 µM, suggesting strong potential for development as an anticancer agent targeting Aurora kinases.

The mechanisms through which 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide exerts its biological effects include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in cancer cells, significantly increasing apoptosis rates.
  • Caspase Activation : It enhances caspase-3 levels, leading to programmed cell death.
  • Targeting Signaling Pathways : Inhibition of key kinases disrupts critical signaling pathways involved in cancer cell survival and proliferation.

In Vitro Studies

In vitro studies using the NCI 60 human tumor cell line panel revealed that the compound exhibits potent antiproliferative activity across multiple cancer types. Notably, it demonstrated:

  • An increase in apoptosis by up to 18.98-fold compared to control groups.
  • A significant reduction in cell viability at concentrations correlating with increased caspase activity.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and its target kinases. The results suggest that the unique structural features enhance binding affinity compared to other similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves cyclocondensation of pyrazolo[3,4-d]pyrimidinone intermediates with substituted α-chloroacetamides. For example, coupling 1-(3-chlorophenyl)-4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidine with N-(3-nitrophenyl)-2-chloroacetamide under reflux in aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) to facilitate nucleophilic substitution . Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • 1H NMR : To confirm substituent positions and tautomeric equilibria (e.g., δ 13.30 ppm for NH protons in ).
  • IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and nitrophenyl NO₂ asymmetric/symmetric vibrations (~1520–1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validation of molecular ion peaks (e.g., [M+H]+ for C₂₁H₁₅ClN₆O₃) .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (>250°C, as noted in ). Conflicting melting points between batches may indicate polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclocondensation yields?

Yield optimization involves:

  • Temperature Control : Higher yields (e.g., 72% in ) are achieved at 80–100°C to accelerate cyclization while minimizing side reactions.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) enhance regioselectivity in nitro group reductions .
  • Stoichiometric Adjustments : A 1.2:1 molar ratio of α-chloroacetamide to pyrazolo[3,4-d]pyrimidinone minimizes unreacted starting material .

Q. How do tautomeric equilibria impact spectral data interpretation?

The pyrazolo[3,4-d]pyrimidinone core exhibits tautomerism (amine/imine forms), leading to split NMR signals (e.g., 50:50 ratio in ). To resolve this:

  • Use variable-temperature NMR to observe coalescence of peaks.
  • Perform X-ray crystallography to confirm dominant tautomers in the solid state .

Q. What computational strategies predict electronic properties and binding affinities?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and electrostatic potential maps for reactivity predictions.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by nitro and chlorophenyl substituent orientations .

Q. How are competing side reactions mitigated during functionalization?

Competing acylation or overhalogenation is minimized by:

  • Protecting Groups : Temporarily block reactive sites (e.g., nitro groups) with Boc or Fmoc groups.
  • Low-Temperature Additions : Gradual addition of chloroacetyl chloride at 0–5°C to control exothermicity (as in ) .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability). Solutions include:

  • Standardized Protocols : Use uniform cell lines (e.g., HEK293) and controls.
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to correlate in vitro/in vivo results .

Methodological Notes

  • Data Contradiction Analysis : Compare NMR integrals (e.g., amine/imine ratios) across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-dependent tautomerism .
  • Experimental Design : For SAR studies, systematically vary substituents (e.g., replace 3-nitrophenyl with 4-fluorophenyl) while keeping the pyrazolo[3,4-d]pyrimidinone core constant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.